molecular formula C15H12ClN3O2 B14660455 7-Amino-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one CAS No. 41993-29-7

7-Amino-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one

Cat. No.: B14660455
CAS No.: 41993-29-7
M. Wt: 301.73 g/mol
InChI Key: ZQSLMHXITYAFBV-UHFFFAOYSA-N
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Description

7-Amino-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class of drugs. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is a metabolite of clonazepam, a well-known benzodiazepine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one typically involves the reduction of clonazepam. The process includes the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under controlled conditions to ensure the selective reduction of the nitro group to an amino group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are in place to ensure the purity and potency of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Amino-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzodiazepines and their derivatives, which may have different pharmacological properties.

Scientific Research Applications

7-Amino-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one has several scientific research applications:

Mechanism of Action

The compound exerts its effects by interacting with the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system. By binding to this receptor, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels .

Comparison with Similar Compounds

Similar Compounds

    Clonazepam: The parent compound from which 7-Amino-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one is derived.

    Diazepam: Another well-known benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its use in treating anxiety and insomnia.

Uniqueness

This compound is unique due to its specific structure and its role as a metabolite of clonazepam. This uniqueness allows it to be used as a marker in drug metabolism studies and provides insights into the pharmacokinetics of clonazepam .

Properties

CAS No.

41993-29-7

Molecular Formula

C15H12ClN3O2

Molecular Weight

301.73 g/mol

IUPAC Name

7-amino-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one

InChI

InChI=1S/C15H12ClN3O2/c16-11-4-2-1-3-9(11)13-10-7-8(17)5-6-12(10)18-14(20)15(21)19-13/h1-7,15,21H,17H2,(H,18,20)

InChI Key

ZQSLMHXITYAFBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)N)O)Cl

Origin of Product

United States

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